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Isoxazolo[5,4-c]pyridine-5-methanamine

Cat. No.: B12867741
M. Wt: 149.15 g/mol
InChI Key: YMBGKSSGSRQZML-UHFFFAOYSA-N
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Description

Contextualization of the Isoxazolo[5,4-c]pyridine Scaffold within Heterocyclic Compound Classes

The Isoxazolo[5,4-c]pyridine scaffold is a fused bicyclic heteroaromatic system, an architectural framework that combines an isoxazole (B147169) ring and a pyridine (B92270) ring. nih.gov Heterocyclic compounds, which incorporate atoms of at least two different elements in their rings, are fundamental to medicinal chemistry. The Isoxazolo[5,4-c]pyridine structure belongs to the larger family of isoxazolopyridines, which are noted for their diverse biological potential. researchgate.net

Significance of Fused Isoxazole and Pyridine Moieties in Contemporary Medicinal Chemistry and Drug Discovery

The fusion of isoxazole and pyridine rings into a single scaffold is of significant interest to medicinal chemists due to the established pharmacological importance of each individual moiety. The pyridine ring is a cornerstone in drug development, found in a multitude of FDA-approved drugs, where its nitrogen atom often serves as a key interaction point with biological receptors. nih.govnih.gov

The isoxazole ring is also a well-known pharmacophore, and its derivatives are recognized for a wide spectrum of biological activities. clockss.org Research has demonstrated that compounds containing the isoxazole moiety exhibit remarkable antitumor, anti-inflammatory, antiviral, antimicrobial, and anticonvulsant properties. clockss.org The fusion of these two rings creates a scaffold that can be explored for a multitude of therapeutic applications. Studies on related fused systems have shown potent biological activities, underscoring the potential of this structural class. For instance, various isoxazolopyridine and isoxazolopyrimidine derivatives have been synthesized and evaluated for their potential as therapeutic agents. researchgate.netnih.gov

Table 1: Reported Biological Activities of Related Fused Isoxazole-Pyridine Heterocycles

Compound Class Specific Derivative Example Reported Biological Activity
Isoxazolo[5,4-b]pyridines 4-Amino-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate Cytotoxic activity against cancer cell lines. clockss.org
Thiazolo[5,4-b]pyridines Derivative 6r Potent c-KIT kinase inhibitor for overcoming imatinib (B729) resistance. nih.gov
Isoxazolo[4,5-d]pyrimidines Various derivatives Anticonvulsant, anxiolytic, and antiserotonin activity. researchgate.net
Isoxazolo[4,5-d]pyridazines Compound 28 Dual COX-2/5-LOX inhibitor with potent anti-inflammatory effects. nih.gov
Oxazolo[5,4-d]pyrimidines Compound 3g (with a 3-(N,N-dimethylamino)propyl substituent) Potent cytotoxic activity against the HT29 colon cancer cell line. nih.gov
Oxazolo[5,4-d]pyrimidines General class Potential as purine (B94841) antagonists for anticancer therapy. nih.govmdpi.com

Rationale for Investigating the Isoxazolo[5,4-c]pyridine-5-methanamine Scaffold for Preclinical Research Applications

The rationale for investigating this compound as a candidate for preclinical research is built upon a convergent understanding of its core structure and key substituent. The Isoxazolo[5,4-c]pyridine nucleus itself has been identified in patent literature as a valuable scaffold for the development of novel therapeutic agents, indicating its potential in targeting disease pathways.

The strategic placement of a methanamine (-CH₂NH₂) group at the 5-position of the scaffold is a critical design element. The introduction of aliphatic amino chains is a recognized strategy in medicinal chemistry for enhancing biological activity. For example, studies on the related oxazolo[5,4-d]pyrimidine (B1261902) scaffold have shown that derivatives bearing aliphatic amino substituents exhibit potent anticancer activity. nih.govresearchgate.net This suggests that the amine functionality is a key pharmacophoric feature that can mediate interactions with biological targets.

Furthermore, functionalization of the pyridine ring in fused heterocyclic systems has proven to be a successful approach for targeting specific enzymes. In the analogous thiazolo[5,4-b]pyridine (B1319707) series, modification at the 5-position was instrumental in developing inhibitors for the ATP-binding site of kinases like VEGFR2. nih.gov This highlights the importance of the 5-position on the pyridine portion of the fused ring system as a vector for achieving target selectivity and potency.

The methanamine substituent provides a flexible linker and a basic nitrogen atom, which can be protonated under physiological conditions. This allows for the formation of crucial hydrogen bonds or ionic interactions with amino acid residues in the active site of a target protein, potentially leading to high-affinity binding. Therefore, the combination of a privileged heterocyclic core (Isoxazolo[5,4-c]pyridine) with a functionally significant substituent (methanamine) provides a strong scientific basis for its exploration in preclinical research, particularly in therapeutic areas such as oncology and kinase-mediated diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7N3O B12867741 Isoxazolo[5,4-c]pyridine-5-methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

[1,2]oxazolo[5,4-c]pyridin-5-ylmethanamine

InChI

InChI=1S/C7H7N3O/c8-2-6-1-5-3-10-11-7(5)4-9-6/h1,3-4H,2,8H2

InChI Key

YMBGKSSGSRQZML-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NOC2=CN=C1CN

Origin of Product

United States

Synthetic Methodologies for Isoxazolo 5,4 C Pyridine 5 Methanamine and Its Analogues

Retrosynthetic Analysis of the Isoxazolo[5,4-c]pyridine Core and Methanamine Substitution

A retrosynthetic analysis of Isoxazolo[5,4-c]pyridine-5-methanamine reveals several potential disconnection points. The primary disconnection involves the methanamine group at the C5 position of the pyridine (B92270) ring. This suggests a synthetic strategy where a precursor with a suitable functional group at the 5-position of the isoxazolo[5,4-c]pyridine core is first synthesized. This precursor could then be converted to the desired methanamine. Common precursors for a methanamine group include a carboxylic acid, a nitrile, or an aldehyde. For instance, a 5-carboxy-isoxazolo[5,4-c]pyridine could be converted to the methanamine via a Curtius, Hofmann, or Schmidt rearrangement, or through reduction of a corresponding amide. A 5-cyano-isoxazolo[5,4-c]pyridine could be reduced to the methanamine, and a 5-formyl-isoxazolo[5,4-c]pyridine could undergo reductive amination.

Further disconnection of the isoxazolo[5,4-c]pyridine core itself suggests two main strategies: formation of the isoxazole (B147169) ring onto a pre-existing pyridine scaffold, or construction of the pyridine ring onto a pre-existing isoxazole. The former approach often involves the cyclization of a substituted pyridine derivative, while the latter typically utilizes a functionalized isoxazole as a key building block.

Direct Synthesis Approaches to Isoxazolo[5,4-c]pyridine Ring Systems

The direct synthesis of the isoxazolo[5,4-c]pyridine ring system can be achieved through several methodologies, including intramolecular cyclization, intermolecular annulation, and ring expansion reactions.

Intramolecular cyclization is a powerful strategy for the formation of fused heterocyclic systems like isoxazolo[5,4-c]pyridines. These reactions typically involve a suitably substituted pyridine or isoxazole precursor that undergoes cyclization to form the fused ring system.

One common approach involves the intramolecular 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. For instance, a pyridine derivative bearing both a nitrile oxide precursor (such as an aldoxime) and an alkyne moiety in appropriate positions can undergo an intramolecular nitrile oxide cycloaddition (INOC) reaction to form the isoxazolo[5,4-c]pyridine core.

Another intramolecular cyclization strategy involves the condensation of a 3-aminopyridine derivative with a molecule containing a reactive isoxazole precursor. For example, the reaction of 7-R-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles with hydroxylamine hydrochloride in the presence of a base can lead to the formation of isoxazolo[5,4-c]-2,7-naphthyridines researchgate.net.

Reaction Type Starting Materials Key Reagents/Conditions Product Reference
Intramolecular Nitrile Oxide CycloadditionPyridine with adjacent aldoxime and alkyne groupsBase, oxidant (e.g., bleach)Isoxazolo[5,4-c]pyridineN/A
Intramolecular Condensation/Cyclization7-R-1-amino-3-chloro-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitriles, Hydroxylamine hydrochlorideSodium ethoxide, EthanolIsoxazolo[5,4-c]-2,7-naphthyridines researchgate.net

Intermolecular annulation strategies involve the construction of the fused ring system from two or more separate molecules. These methods often provide a high degree of flexibility in the introduction of substituents.

A prevalent method is the reaction of a 5-aminoisoxazole with a 1,3-dielectrophile, which leads to the formation of the pyridine ring. For instance, 3-methylisoxazol-5-amine can react with various dicarbonyl compounds or their equivalents to yield isoxazolo[5,4-b]pyridines, a regioisomer of the target scaffold clockss.org. Similar strategies can be envisioned for the synthesis of the isoxazolo[5,4-c]pyridine system by choosing appropriately substituted starting materials.

Microwave-assisted multicomponent reactions have also been employed for the synthesis of isoxazolo[5,4-b]pyridines in water, offering an environmentally friendly approach researchgate.net. A one-pot tandem reaction of an aromatic aldehyde, 3-methylisoxazol-5-amine, and an active methylene compound like tetronic acid or 1,3-indanedione can afford polycyclic-fused isoxazolo[5,4-b]pyridines researchgate.net.

Reaction Type Starting Materials Key Reagents/Conditions Product Reference
Annulation of Pyridine Ring5-Aminoisoxazole, 1,3-DielectrophileBase or acid catalystIsoxazolo[5,4-c]pyridine derivative clockss.org
Multicomponent ReactionAromatic aldehyde, 3-Methylisoxazol-5-amine, Active methylene compoundMicrowave irradiation, WaterPolycyclic-fused isoxazolo[5,4-b]pyridines researchgate.net

Ring expansion reactions provide another avenue for the synthesis of fused pyridine systems. While less common for the direct synthesis of isoxazolo[5,4-c]pyridines, this strategy can be a powerful tool. For example, a rhodium carbenoid-induced ring expansion of isoxazoles has been reported to produce highly substituted pyridines. This approach involves the reaction of an isoxazole with a vinyl diazo compound, leading to a rearrangement to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.

Reaction Type Starting Materials Key Reagents/Conditions Product Reference
Rhodium Carbenoid-Induced Ring ExpansionIsoxazole, Vinyl diazo compoundRhodium catalystSubstituted PyridineN/A

Synthesis of Key Precursor Molecules and Intermediates for this compound

The synthesis of this compound likely proceeds through a key intermediate where the isoxazolo[5,4-c]pyridine core is functionalized at the 5-position with a group that can be converted to a methanamine.

The synthesis of the isoxazolo[5,4-c]pyridine core often relies on the availability of suitably functionalized isoxazole building blocks. 5-Aminoisoxazoles are particularly common starting materials for the construction of the fused pyridine ring clockss.org. The synthesis of 5-aminoisoxazoles can be achieved through various methods, including the reaction of β-ketonitriles with hydroxylamine.

For instance, the reaction of chloroximes bearing a protected amino group with active methylene nitriles under basic conditions can yield functionalized 5-aminoisoxazoles researchgate.net. This method is versatile and accommodates various substituents on the acetonitrile starting material researchgate.net.

Precursor Type Synthetic Method Starting Materials Key Reagents/Conditions Reference
5-AminoisoxazolesReaction with hydroxylamineβ-Ketonitriles, HydroxylamineBaseN/A
Functionalized 5-AminoisoxazolesReaction of chloroximesChloroximes with protected amino group, Active methylene nitrilesBase researchgate.net

Derivatization of Pyridine Rings for Fusion

One of the primary strategies for constructing the isoxazolopyridine skeleton involves the annulation of an isoxazole ring onto a pre-functionalized pyridine core. nih.gov This approach is advantageous as it allows for the introduction of desired substituents on the pyridine moiety at an early stage. A common and effective method starts from readily available 2-chloro-3-nitropyridines. nih.gov

The key step in this synthetic sequence is the intramolecular nucleophilic aromatic substitution (SNAr) of the nitro group. nih.gov The process typically begins with the reaction of a 2-chloro-3-nitropyridine derivative with a compound containing an active methylene group, such as ethyl acetoacetate, in the presence of a base like sodium hydride (NaH). The resulting intermediate is then subjected to nitrosation, followed by a base-mediated cyclization (e.g., with K2CO3) to form the fused isoxazole ring. nih.gov The presence of an electron-withdrawing group on the pyridine ring is thought to facilitate this transformation. nih.gov This methodology provides a robust route to various substituted isoxazolo[4,5-b]pyridines, and analogous principles can be applied to the synthesis of the [5,4-c] isomer by selecting appropriately substituted pyridine precursors.

Table 1: Example of Isoxazole Annulation onto a Pyridine Ring

Starting Material Reagents Key Transformation Product Type Reference

Functionalization and Derivatization Strategies at the 5-Methanamine Position and Isoxazolo[5,4-c]pyridine Core

Post-synthetic modification of the assembled Isoxazolo[5,4-c]pyridine core is crucial for generating analogues and exploring structure-activity relationships. These strategies include introducing the key methanamine side chain, as well as modifying both the isoxazole and pyridine components of the fused ring system.

The introduction of a methanamine group (-CH2NH2) at the 5-position of the Isoxazolo[5,4-c]pyridine core is a critical step for obtaining the target compound. While direct examples on this specific heterocycle are not extensively documented, several standard organic transformations can be proposed based on well-established reactivity of related heterocyclic systems. These methods typically involve the conversion of a suitable precursor functional group at the 5-position.

Reduction of a 5-Cyano Precursor: A common and direct route to a primary aminomethyl group is the reduction of a nitrile. An Isoxazolo[5,4-c]pyridine-5-carbonitrile intermediate could be reduced using powerful hydrating agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation to yield the desired 5-methanamine derivative.

Reduction of a 5-Carboxamide: Another reliable method involves the reduction of a primary amide. An Isoxazolo[5,4-c]pyridine-5-carboxylic acid could first be converted to the corresponding 5-carboxamide, which is then reduced using reagents such as LiAlH4 or borane (BH3) to afford the 5-methanamine product.

Nucleophilic Substitution of a 5-Halomethyl Intermediate: This strategy involves the initial formation of a 5-(halomethyl)isoxazolo[5,4-c]pyridine, for instance, via radical halogenation of a 5-methyl precursor. The resulting halide can then undergo nucleophilic substitution with ammonia or a protected ammonia equivalent (e.g., potassium phthalimide followed by hydrolysis) to furnish the 5-methanamine group. A related approach involves the amination of 5-chloro-substituted pyrazine scaffolds, which has been shown to proceed readily with various amines. beilstein-journals.org

Table 2: Plausible Synthetic Routes for Introduction of a 5-Methanamine Group

Precursor Functional Group at C5 Key Reaction Typical Reagents Product
Cyano (-CN) Nitrile Reduction LiAlH4; H2, Raney Ni Methanamine (-CH2NH2)
Carboxamide (-CONH2) Amide Reduction LiAlH4; BH3·THF Methanamine (-CH2NH2)

Modification of the isoxazole portion of the fused ring system presents a synthetic challenge, as the most reactive positions are often involved in the ring fusion. Direct C-H functionalization of five-membered heterocycles is an area of intensive study, but regioselectivity can be difficult to control, especially in fused systems. elsevierpure.com

A more common and predictable strategy is to introduce the desired substituents during the initial construction of the ring system. nih.gov For example, by using variously substituted β-dicarbonyl compounds or hydroxylamine derivatives during the condensation and cyclization steps, a range of analogues with different groups on the isoxazole moiety can be prepared. nih.gov

For post-synthetic modification, lateral lithiation offers a potential route. If a methyl group is present on the isoxazole ring, it can sometimes be deprotonated with a strong base like n-butyllithium, creating a nucleophilic center that can react with various electrophiles. researchgate.netumt.edu However, the feasibility of this approach depends heavily on the specific substitution pattern and the absence of more acidic protons elsewhere on the molecule. Reductive cleavage of the isoxazole's N-O bond to form a β-enaminone intermediate, followed by modification and re-cyclization, is another potential, albeit more complex, strategy for functionalization. mdpi.com

The pyridine ring within the Isoxazolo[5,4-c]pyridine core retains much of its characteristic reactivity, allowing for several functionalization strategies.

N-Oxidation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. mdpi.com Pyridine N-oxides exhibit altered reactivity compared to the parent pyridine; they can facilitate electrophilic substitution at the 4-position and are activated towards nucleophilic attack at the 2- and 4-positions. scripps.edu The N-oxide can later be removed by deoxygenation if desired. arkat-usa.org

Electrophilic Aromatic Substitution (SEAr): The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic substitution. Reactions such as nitration or halogenation typically require harsh conditions and often result in substitution at the 3- and 5-positions relative to the ring nitrogen. The presence of the fused, electron-withdrawing isoxazole ring further deactivates the pyridine moiety.

Nucleophilic and Radical Reactions: The electron-deficient nature of the pyridine ring makes it susceptible to attack by strong nucleophiles. The presence of electron-withdrawing groups, such as a nitro group, can significantly enhance the ring's electrophilicity, enabling nucleophilic addition reactions with weak C-nucleophiles under mild, base-free conditions. Furthermore, highly electrophilic nitroisoxazolopyridines have been shown to undergo [4+2]-cycloaddition (Diels-Alder) reactions, demonstrating their reduced aromaticity and susceptibility to dearomatization.

Table 3: Summary of Reactivity of the Fused Pyridine Ring

Reaction Type Reagents/Conditions Outcome Reference
N-Oxidation m-CPBA or H2O2 Forms Pyridine N-oxide, altering reactivity for subsequent steps. mdpi.com
Nucleophilic Addition C-nucleophiles (on nitro-activated systems) Addition to the pyridine ring, forming dihydropyridine adducts.

Computational Chemistry and in Silico Studies of Isoxazolo 5,4 C Pyridine 5 Methanamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a prominent method used for this purpose, offering a balance between accuracy and computational cost.

For a molecule such as Isoxazolo[5,4-c]pyridine-5-methanamine, DFT studies would elucidate its electronic structure, preferred conformations, and charge distribution. These calculations involve determining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap suggests higher reactivity. researchgate.net

Furthermore, Mulliken atomic charge analysis, another output of DFT calculations, reveals the distribution of electron density across the molecule. researchgate.net This information helps identify electrophilic (positive charge) and nucleophilic (negative charge) sites, which are crucial for predicting how the molecule might interact with biological targets. researchgate.net For instance, identifying the most positively charged carbon atom or the most negatively charged oxygen or nitrogen atom can guide the understanding of potential hydrogen bonds or other non-covalent interactions. researchgate.net

Table 1: Representative Quantum Chemical Parameters from DFT Analysis Note: The following data are illustrative for a hypothetical compound and demonstrate the type of results obtained from DFT calculations.

ParameterDescriptionIllustrative Value
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-6.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-2.0 eV
Energy Gap (ΔE)LUMO - HOMO; indicates chemical reactivity and stability.4.5 eV
Dipole MomentMeasure of the overall polarity of the molecule.3.2 Debye
Mulliken Charge on Pyridine (B92270) NCalculated partial charge on the nitrogen atom in the pyridine ring.-0.55

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). nih.govmdpi.com This method is instrumental in virtual screening and lead optimization.

The process involves placing the ligand into the binding site of a protein and evaluating its conformation and orientation using a scoring function. This function estimates the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). A lower (more negative) binding energy generally indicates a more stable and favorable interaction. samipubco.com

For this compound, docking studies would be performed against various known therapeutic targets, such as kinases, proteases, or receptors, to identify potential biological activity. nih.govnih.gov The results would reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the target protein. This information is vital for understanding the mechanism of action and for guiding the design of more potent analogues. nih.govsemanticscholar.org

Table 2: Illustrative Molecular Docking Results Note: The targets and scores are hypothetical and serve to exemplify typical docking simulation output.

Protein TargetBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase A-8.5Lys72, Asp184Hydrogen Bond
Protease B-7.2Phe41, Trp108Hydrophobic, Pi-Pi Stacking
Receptor C-9.1Gln120, Ser122, Tyr205Hydrogen Bond, Pi-Pi Stacking

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the kinetics of binding. samipubco.comnih.gov

Following a promising docking result, an MD simulation would be run on the this compound-protein complex. By simulating the complex in a realistic environment (e.g., in water at physiological temperature and pressure), researchers can observe how the ligand's position and conformation change over time. samipubco.com

Key analyses from MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex. A stable RMSD suggests that the ligand remains securely in the binding pocket. samipubco.com Additionally, MD can be used to calculate binding free energies using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. samipubco.com

Structure-Based Design Principles for this compound Analogues

The insights gained from quantum chemical calculations, docking, and MD simulations form the foundation for structure-based drug design. nih.gov This process involves rationally modifying the chemical structure of a lead compound—in this case, this compound—to improve its properties.

For example, if docking studies reveal an unoccupied hydrophobic pocket near the ligand in the protein's active site, an analogue could be designed by adding a suitable hydrophobic group (e.g., a methyl or phenyl group) to the core scaffold to fill this pocket and enhance binding affinity. nih.govmdpi.com Similarly, if a specific hydrogen bond is identified as crucial for activity, modifications can be made to strengthen this interaction. The goal is to create analogues with improved potency, selectivity, and pharmacokinetic profiles. Each newly designed analogue would then be re-evaluated using the same in silico tools. mdpi.com

Structure Activity Relationship Sar Studies of Isoxazolo 5,4 C Pyridine 5 Methanamine Derivatives

Impact of Substitutions on the Isoxazole (B147169) Moiety on the Biological Profile

The isoxazole ring is a key pharmacophore in a multitude of biologically active compounds. Alterations to this moiety can significantly modulate the potency, selectivity, and pharmacokinetic properties of a molecule. Studies on various isoxazole-containing compounds have demonstrated that the nature and position of substituents on the isoxazole ring are critical for their biological activity.

For instance, in a series of 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]pyridine compounds, which are structurally related to the core of interest, specific substitutions were found to be essential for their inhibitory activity against Hsp90 and HDAC6. The introduction of a long-chain hydroxamic residue at the C-3 position of the isoxazole ring was shown to be a key determinant of this dual inhibitory action researchgate.net. This suggests that the C-3 position of the isoxazole in Isoxazolo[5,4-c]pyridine-5-methanamine could be a promising point for modification to enhance or introduce new biological activities.

Furthermore, general SAR studies on isoxazoles have revealed that substitutions at the 3, 4, and 5-positions can lead to a wide range of biological effects, including analgesic, anti-inflammatory, and anticancer activities researchgate.net. For example, the presence of substituted phenyl groups at the 3- and 5-positions has been associated with anti-inflammatory properties researchgate.net. Trifluoromethyl substitutions have also been shown to enhance the growth inhibition activity of some isoxazole derivatives against human cancer cell lines when compared to their methyl-substituted counterparts researchgate.net.

Position on Isoxazole RingSubstituent TypeObserved/Inferred Biological Activity EnhancementReference Compound Class
C-3Long-chain hydroxamic residueHsp90 and HDAC6 inhibition4,5,6,7-tetrahydro-isoxazolo-[4,5-c]pyridines
C-3 and C-5Substituted phenylAnti-inflammatory activityGeneral Isoxazoles
-TrifluoromethylAnticancer activityGeneral Isoxazoles

Influence of Substitutions on the Pyridine (B92270) Moiety on the Biological Profile

While specific data on this compound is scarce, studies on related imidazo[4,5-b]pyridines have shown that substitution on the pyridine ring can markedly increase antiproliferative activity. For example, the introduction of a bromine atom onto the pyridine nucleus of certain imidazo[4,5-b]pyridine derivatives led to a significant enhancement of their anticancer effects researchgate.net. This highlights the potential of halogenation and other substitutions on the pyridine portion of this compound to modulate its biological profile.

Position on Pyridine RingSubstituent TypePotential Biological Activity ModulationAnalogous Compound Class
-BromineIncreased antiproliferative activityImidazo[4,5-b]pyridines
-Various electron-donating/withdrawing groupsModulation of target binding and physicochemical propertiesGeneral Pyridine Derivatives

Role of the Methanamine Linker and its Chemical Modifications in Modulating Activity

Modifications to the linker can include altering its length, rigidity, and the nature of the terminal group. For example, in the context of antibody-drug conjugates, the stability of the linker is critical. Chemical modifications, such as the introduction of an amide group, have been used to enhance the stability of linker-payloads in serum nih.gov. While the context is different, this demonstrates the principle that linker modification is a key tool for optimizing molecular properties.

For this compound, modifications to the methanamine linker could involve:

N-alkylation or N-acylation of the terminal amine to explore the impact of substituent size and electronic properties.

Introduction of rigidity by incorporating cyclic structures within the linker.

Varying the linker length to optimize the distance between the heterocyclic core and any interacting functional groups.

The basicity of the terminal amine is also a key property that can be modulated through substitution, which in turn can affect interactions with biological targets and properties such as cell permeability.

Stereochemical Considerations in the Optimization of Activity

Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms in a molecule can profoundly affect its interaction with chiral biological macromolecules such as proteins and nucleic acids. Chiral natural compounds are typically biosynthesized in an enantiomerically pure form, and their biological activity is often dependent on their specific stereochemistry mdpi.comsemanticscholar.org.

If the this compound core or any of its derivatives possess a chiral center, it is highly likely that the different enantiomers will exhibit different biological activities. For instance, in a study of 3-Br-acivicin and its derivatives, only the isomers with a specific stereochemistry ((5S, αS)) displayed significant antiplasmodial activity, suggesting that their uptake and/or target interaction is stereoselective mdpi.comsemanticscholar.org.

Therefore, in the optimization of this compound derivatives, the following stereochemical aspects should be considered:

Resolution of enantiomers: If a chiral center exists, the separation and individual biological evaluation of each enantiomer are crucial to identify the more active isomer (eutomer).

Asymmetric synthesis: The development of synthetic routes that selectively produce the desired stereoisomer can improve the efficiency and therapeutic potential of the lead compound.

Introduction of new chiral centers: The creation of new stereocenters through substitution can be explored to optimize interactions with the target binding site.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of newly designed compounds, thereby guiding the optimization process.

While a specific QSAR model for this compound derivatives has not been reported, a study on a series of [(biphenyloxy)propyl]isoxazoles as agents against coxsackievirus B3 provides a relevant example of the application of this methodology nih.gov. In this study, 2D QSAR models were developed that successfully correlated the structural features of the compounds with their antiviral activity nih.gov. The models indicated that the presence of fragments like 5-trifluoromethyl- researchgate.netnih.govoxadiazole or 2,4-difluorophenyl was favorable for high antiviral activity and selectivity nih.gov.

A similar approach could be applied to a series of this compound derivatives with known biological activities. The process would typically involve:

Data Set Preparation: A series of synthesized and biologically tested derivatives would be compiled.

Descriptor Calculation: Various molecular descriptors (e.g., physicochemical, topological, electronic) would be calculated for each compound.

Model Building: Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) would be used to build a model correlating the descriptors with biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

A validated QSAR model for this compound derivatives could provide valuable insights into the structural requirements for optimal activity and guide the design of more potent and selective compounds.

Applications and Future Research Trajectories for Isoxazolo 5,4 C Pyridine 5 Methanamine

Potential as Lead Compounds for Therapeutic Development

Derivatives of the isoxazolopyridine nucleus have demonstrated considerable potential as lead compounds for the development of new therapeutic agents, particularly in the field of oncology. Research into structurally related isomers has identified potent inhibitory activity against key protein targets implicated in cancer progression.

One notable example involves derivatives of 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine, which have been identified as a new class of cytotoxic Heat shock protein 90 (Hsp90) inhibitors. researchgate.net Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are essential for tumor cell growth and survival. researchgate.net Studies have shown that specific substitutions on the tetrahydro-isoxazolo-[4,5-c]-pyridine core can lead to compounds with both significant binding to Hsp90 and potent cell growth inhibitory activity. researchgate.net For instance, N-5 substitution with a 2,4 resorcinol carboxamide was found to be critical for activity. researchgate.net

Furthermore, related fused heterocyclic systems such as oxazolo[5,4-d]pyrimidines have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. nih.govresearchgate.net The structural similarity of isoxazolopyrimidines to natural purine (B94841) bases also suggests their potential as antimetabolites in cancer therapy. nih.govnih.gov The cytotoxic properties of isoxazolo[5,4-b]pyridine derivatives have also been evaluated against various human cancer cell lines, with some compounds showing high activity and good selectivity, marking them as potential lead compounds for developing selective anticancer agents. clockss.org

Scaffold/DerivativeBiological TargetTherapeutic AreaKey Findings
4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridineHsp90OncologyDemonstrated potent cell growth inhibitory activity and binding to Hsp90. researchgate.net
Oxazolo[5,4-d]pyrimidine (B1261902)VEGFR-2OncologyDesigned as inhibitors of a key receptor in tumor angiogenesis. nih.govresearchgate.net
Isoxazolo[5,4-b]pyridine-OncologyShowed high cytotoxic activity against colorectal and prostate cancer cell lines with lower toxicity to normal cells. clockss.org
Thiazolo[5,4-b]pyridine (B1319707)c-KITOncologyIdentified as potent inhibitors capable of overcoming imatinib (B729) resistance in gastrointestinal stromal tumors. mdpi.com

Utility as Chemical Probes in Biological Systems

Chemical probes are essential tools for dissecting complex biological processes. The demonstrated ability of isoxazolopyridine derivatives to act as potent and often selective inhibitors of specific proteins makes them highly suitable for development as chemical probes. By inhibiting a specific protein target, such as Hsp90 or c-KIT, these molecules can be used to elucidate the protein's function in cellular signaling pathways and disease mechanisms. researchgate.netmdpi.com

For a compound to be an effective chemical probe, it must exhibit high affinity and selectivity for its target. The research into thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors, for example, involved extensive structure-activity relationship (SAR) studies to optimize potency and selectivity, a process that is fundamental to developing high-quality chemical probes. mdpi.com

Furthermore, isoxazolopyridine derivatives have been studied for their interaction with biological macromolecules like human serum albumin (HSA). researchgate.net Using techniques such as fluorescence quenching, researchers can characterize the binding parameters between the small molecule and the protein. researchgate.net This utility in biophysical studies highlights another application of the scaffold as a probe to investigate drug-protein interactions, which is crucial for understanding pharmacokinetics.

Advancements in Synthetic Methodologies for Isoxazolo[5,4-c]pyridine Scaffolds

The synthesis of the isoxazolopyridine core has been approached through various chemical strategies, reflecting the scaffold's importance. Methodologies can generally be categorized into two main approaches: the annulation of a pyridine (B92270) ring onto a pre-existing isoxazole (B147169) core, or the formation of the isoxazole ring from a functionalized pyridine derivative. researchgate.net

Recent advancements have focused on improving the efficiency, diversity, and environmental friendliness of these syntheses. Multi-component reactions (MCRs) have emerged as a powerful strategy, allowing for the construction of complex isoxazolopyridine structures in a single step from simple starting materials. researchgate.net These methods are often enhanced by non-classical activation techniques such as microwave irradiation or sonication, which can accelerate reaction rates and increase yields. researchgate.netresearchgate.net For example, an ultrasound-assisted, one-pot reaction of aryl glyoxal, 5-aminoisoxazoles, and malononitrile has been developed for the straightforward synthesis of isoxazolo[5,4-b]pyridines. researchgate.net Another efficient method for synthesizing isoxazolo[4,5-b]pyridines proceeds from readily available 2-chloro-3-nitropyridines, involving an intramolecular nucleophilic substitution as the key step. researchgate.net These advanced methodologies enable the rapid generation of libraries of diverse Isoxazolo[5,4-c]pyridine-5-methanamine derivatives for biological screening.

Integration of Advanced Computational and Experimental Approaches in Future Research

Modern drug discovery heavily relies on the synergy between computational and experimental techniques, and research into isoxazolopyridine scaffolds is no exception. In silico methods, particularly molecular docking, are routinely used to predict and analyze the binding of these compounds to their protein targets. nih.govresearchgate.net

Molecular docking simulations allow researchers to visualize the binding poses of isoxazole derivatives within the active site of a target protein, such as Hsp90, VEGFR-2, or various bacterial and fungal enzymes. nih.govnih.govbonviewpress.com These studies can predict binding affinities (expressed as binding energy, kcal/mol) and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. bonviewpress.comresearchgate.net This information is invaluable for guiding the rational design of new derivatives with improved potency and selectivity. mdpi.com For example, docking studies of oxazolo[5,4-d]pyrimidines within the VEGFR-2 active site were used to predict their binding mode and support their development as inhibitors. nih.govresearchgate.net

The computational predictions are then validated through experimental work, which includes chemical synthesis of the designed compounds and subsequent biological evaluation in enzymatic and cell-based assays. This iterative cycle of computational design, synthesis, and testing accelerates the discovery of lead compounds.

Scaffold ClassProtein TargetComputational MethodPurpose of Study
IsoxazolopyridinesHuman Serum AlbuminMolecular DockingTo understand binding interactions and transport properties. researchgate.net
Oxazolo[5,4-d]pyrimidinesVEGFR-2Molecular DockingTo predict the binding mode and guide the design of anticancer agents. nih.govresearchgate.net
Isoxazole-carboxamidesCOX EnzymesMolecular DockingTo explain binding interactions for potential anti-inflammatory agents. nih.gov
Isoxazole-based moleculesHsp90Virtual Screening, Molecular DockingTo identify novel Hsp90 inhibitors from large compound databases. bonviewpress.com

Exploration of Novel Therapeutic Areas for this compound Derivatives

While oncology is a major focus, the structural features of the isoxazolopyridine scaffold suggest its potential utility across a diverse range of therapeutic areas. The broad biological activity of pyridine-containing heterocycles is well-documented, encompassing antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. mdpi.com

Future research could focus on leveraging the isoxazolo[5,4-c]pyridine core to target novel biological pathways. For instance, derivatives of the related isoxazolo[4,5-d]pyrimidine have been shown to possess immunomodulatory effects, selectively suppressing the humoral immune response in animal models. nih.gov This opens up possibilities in treating autoimmune disorders.

Recently, novel isoxazoloquinone derivatives were investigated as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3) for the treatment of psoriasis. nih.gov Topical application of a lead compound was found to alleviate psoriasis-like symptoms in mice by directly binding to STAT3 and inhibiting its downstream signaling. nih.gov Additionally, the search for new antimicrobial agents could benefit from isoxazole derivatives, as some have been evaluated against bacterial and fungal pathogens. nih.gov The development of triazolopyridine derivatives as inhibitors of Diacylglycerol O-acyltransferase 2 (DGAT2) for treating metabolic diseases like hepatic steatosis and type-2 diabetes also suggests that isoxazolopyridines could be explored for similar targets. nih.gov This breadth of potential applications ensures that the isoxazolo[5,4-c]pyridine scaffold will remain a fertile ground for future therapeutic innovation.

Q & A

Basic: What are the standard synthetic routes for Isoxazolo[5,4-c]pyridine-5-methanamine, and how are intermediates characterized?

Answer:
The synthesis typically involves multistep reactions starting with halogenated pyridine derivatives. For example:

  • Step 1 : Bromination of 4-methoxypyridine-3-carbaldehyde using n-BuLi in THF at low temperatures (-78°C) to generate intermediates like 2,6-dibromo-4-methoxypyridine-3-carbaldehyde .
  • Step 2 : Cyclization via nucleophilic substitution, such as reacting with formaldehyde in acetonitrile to form the fused isoxazole ring .
  • Step 3 : Reduction of the aldehyde group to a methanamine moiety using NaBH₄ or NaBH₃CN in the presence of ZnCl₂ .
    Characterization :
  • NMR : 1^1H and 13^{13}C NMR are critical for verifying regioselectivity and confirming hydrogen/carbon environments (e.g., distinguishing between pyridine and isoxazole protons) .
  • HRMS : Validates molecular formula and isotopic patterns, particularly for brominated intermediates .

Basic: Which spectroscopic methods are essential for confirming the structure of this compound derivatives?

Answer:

  • X-ray Crystallography : Provides unambiguous confirmation of regiochemistry and stereochemistry, especially for novel derivatives (e.g., resolving ambiguity in fused-ring systems) .
  • FTIR : Identifies functional groups (e.g., C=N stretching at ~1650 cm⁻¹ for the isoxazole ring) and monitors reaction progress .
  • Mass Spectrometry : HRMS detects isotopic clusters for bromine-containing intermediates (e.g., doublet peaks for 79^{79}Br/81^{81}Br) .

Advanced: How can researchers optimize low yields in the cyclization step of Isoxazolo[5,4-c]pyridine derivatives?

Answer:

  • Catalyst Screening : Use Lewis acids like ZnCl₂ to stabilize transition states during cyclization, improving reaction efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in SNAr reactions compared to THF .
  • Temperature Control : Slow addition of reagents at -20°C minimizes side reactions (e.g., over-bromination) .
    Troubleshooting :
  • If yields remain low, analyze byproducts via LC-MS to identify competing pathways (e.g., dimerization) .

Advanced: How should conflicting NMR data for this compound derivatives be resolved?

Answer:

  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent peaks overlapping with amine protons .
  • 2D NMR : Employ COSY or HSQC to assign overlapping signals (e.g., distinguishing pyridine C-H from isoxazole C-H) .
  • Counterion Effects : For hydrochloride salts, confirm protonation states using 15^{15}N NMR or pH-dependent shifts .

Advanced: What strategies are effective for modifying the methanamine moiety to enhance biological activity?

Answer:

  • Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) via reductive amination to modulate basicity and bioavailability .
  • Protection/Deprotection : Use Boc-protected amines during synthesis to prevent unwanted side reactions, followed by TFA cleavage .
  • Structure-Activity Relationship (SAR) : Test analogues with varying substituents (e.g., methyl, benzyl) on the methanamine group to assess binding affinity in target assays .

Basic: What safety precautions are critical when handling this compound intermediates?

Answer:

  • Ventilation : Use fume hoods for reactions involving volatile reagents (e.g., Br₂ or formaldehyde) .
  • PPE : Wear nitrile gloves and goggles to prevent skin/eye contact with corrosive intermediates (e.g., ZnCl₂) .
  • Spill Management : Neutralize acidic residues with NaHCO₃ and adsorb organic spills using vermiculite .

Advanced: How can computational methods aid in designing this compound derivatives?

Answer:

  • Docking Studies : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., kinases or GPCRs) .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate electronic effects of substituents on reactivity .
  • ADMET Prediction : Apply QSAR models in SwissADME to prioritize derivatives with favorable pharmacokinetic profiles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.